molecular formula C11H23N B14507346 N-methyl-4-propylhept-1-en-4-amine CAS No. 64467-58-9

N-methyl-4-propylhept-1-en-4-amine

Cat. No.: B14507346
CAS No.: 64467-58-9
M. Wt: 169.31 g/mol
InChI Key: KVXCUPOJNUYERH-UHFFFAOYSA-N
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Description

N-methyl-4-propylhept-1-en-4-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . This amine features a unique structure that incorporates both a terminal alkene ("hept-1-en") and a tertiary amine ("N-methyl"), making it a versatile intermediate for chemical synthesis and methodological research . The defined structure and high purity of this compound make it a valuable building block for researchers in organic and medicinal chemistry. It can be utilized in exploration studies, including the development of novel synthetic pathways, investigation of structure-activity relationships (SAR), and as a potential precursor for libraries of bioactive molecules. Available as a research-grade material, this compound is provided with comprehensive analytical data to ensure identity and purity for your experimental requirements. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64467-58-9

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-methyl-4-propylhept-1-en-4-amine

InChI

InChI=1S/C11H23N/c1-5-8-11(12-4,9-6-2)10-7-3/h5,12H,1,6-10H2,2-4H3

InChI Key

KVXCUPOJNUYERH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC=C)NC

Origin of Product

United States

Synthetic Methodologies for N Methyl 4 Propylhept 1 En 4 Amine and Analogous Branched Amine Structures

Classical and Established Synthetic Pathways for Aliphatic Amines

Traditional methods for amine synthesis have long been the foundation of organic chemistry, providing reliable, albeit sometimes limited, routes to a wide array of amine-containing molecules.

Nucleophilic Substitution Reactions with Halogenoalkane Precursors

The reaction of amines with halogenoalkanes is a fundamental method for forming carbon-nitrogen bonds. libretexts.org This SN2 reaction involves the nitrogen atom's lone pair of electrons acting as a nucleophile, attacking the electrophilic carbon of the halogenoalkane and displacing the halide. libretexts.org

However, this method is often complicated by multiple substitutions. chemguide.co.uk For instance, reacting a primary amine with a halogenoalkane can yield a secondary amine. This secondary amine, also possessing a nucleophilic lone pair, can react further with the halogenoalkane to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Achieving selective mono-alkylation to produce a specific secondary or tertiary amine can be challenging and often requires a large excess of the initial amine or careful control of reaction conditions. libretexts.orglibretexts.org The formation of stoichiometric amounts of halide waste is another limitation of this approach. researchgate.net

Reactant 1Reactant 2Product(s)Key Challenge
Primary Amine (RNH₂)Halogenoalkane (R'-X)Secondary Amine (RNHR'), Tertiary Amine (RN(R')₂), Quaternary Salt (N(R')₄⁺X⁻)Over-alkylation, lack of selectivity. libretexts.orgchemguide.co.uk
Secondary Amine (R₂NH)Halogenoalkane (R'-X)Tertiary Amine (R₂NR'), Quaternary Salt (R₂N(R')₂⁺X⁻)Potential for quaternary salt formation. libretexts.org

Reductive Amination of Ketones and Aldehydes utilizing Methylamine (B109427)

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, often one-pot, process begins with the reaction between a ketone or aldehyde and an amine, such as methylamine, to form an intermediate imine or iminium ion. wikipedia.orgnih.gov This intermediate is then reduced to the final amine. libretexts.org

A study on the transformation of olefins to branched amines utilized a tandem hydroformylation/aldol condensation followed by reductive amination. nih.gov For example, the C₁₄-aldehyde 2-pentylnonenal was reacted with dimethylammonium dimethylcarbamate (B8479999) (a dimethylamine (B145610) surrogate) to produce the corresponding tertiary amine with yields up to 88%. nih.gov

Reduction of Nitriles and Other Nitrogen-Containing Functional Groups

The reduction of nitriles (R-C≡N) is a common pathway to primary amines, effectively adding a -CH₂NH₂ group to a molecule. jove.comprutor.ai This method is particularly useful for ascending an amine series, as it adds a carbon atom to the chain. prutor.ai Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. libretexts.orgprutor.ai Catalytic hydrogenation, using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide, is also a widely used and economical method. commonorganicchemistry.comwikipedia.org However, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. commonorganicchemistry.comwikipedia.org The addition of ammonia (B1221849) can help minimize these side reactions. commonorganicchemistry.com

Amides can also be reduced to form amines. jove.com Unlike nitrile reduction, this process does not add a carbon atom. The class of amine produced (primary, secondary, or tertiary) depends on the substitution of the amide nitrogen. jove.com For example, reduction of a disubstituted amide (RCONR'₂) with a strong reducing agent like LiAlH₄ will yield a tertiary amine (RCH₂NR'₂). libretexts.org

Advanced Catalytic Approaches for Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems to form C-N bonds with greater efficiency, selectivity, and functional group tolerance than classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N Bond Formation)

Transition-metal catalysis has become a cornerstone for the synthesis of complex aliphatic amines. acs.org These methods offer powerful strategies for constructing C-N bonds, often under milder conditions and with higher selectivity than traditional approaches. researchgate.netnih.gov

One of the most significant developments in this area is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While initially developed for aryl amines, its application has expanded. Hydroamination, the direct addition of an amine to an unactivated alkene, is a particularly atom-economical route to secondary and tertiary amines catalyzed by transition metals. acs.org

Recent advancements have focused on the direct C-H amination, which avoids the need for pre-functionalized starting materials, making it a more step- and atom-economical alternative. nih.gov For example, rhodium and iridium catalysts have been used for direct C-H amination using organic azides as the nitrogen source, with molecular nitrogen as the only byproduct. nih.gov Copper-catalyzed reactions have also emerged as a powerful tool. Photoinduced copper catalysis enables the synthesis of tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles at room temperature. researchgate.net

Catalyst SystemReaction TypeSubstratesKey Features
Palladium complexes (e.g., with Buchwald ligands)Cross-couplingAryl/Alkyl Halides + AminesBroad scope, high efficiency for C-N bond formation. numberanalytics.com
Rhodium/Iridium complexesC-H AminationHydrocarbons + AzidesHigh atom economy, avoids pre-functionalization. nih.gov
Copper complexes (photoinduced)Nucleophilic SubstitutionAlkyl Halides + Secondary AminesMild, room temperature conditions for tertiary amine synthesis. researchgate.net
Cobalt complexesReductive AminationKetones/Aldehydes + Ammonia/H₂Uses earth-abundant metal, mild conditions. acs.org

Organocatalysis and Biocatalysis in Amine Synthesis

Organocatalysis , the use of small organic molecules as catalysts, offers a metal-free alternative for amine synthesis. acs.org These catalysts are often more stable, less toxic, and readily available compared to their metal-based counterparts. acs.org Proline, a naturally occurring amino acid, is a classic example of an organocatalyst used in asymmetric reactions, such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. youtube.com Organocatalysts can function as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. acs.org For amine synthesis, secondary amines can catalyze reactions by forming nucleophilic enamines with aldehydes or ketones. acs.orgyoutube.com Bifunctional catalysts, containing both an amine and a thiourea (B124793) group, for example, can activate both the nucleophile and the electrophile simultaneously to promote highly selective reactions. acs.org

Biocatalysis harnesses the power of enzymes to perform chemical transformations with exceptional selectivity. mdpi.com For amine synthesis, several classes of enzymes are particularly valuable, including transaminases, imine reductases (IREDs), and monoamine oxidases. mdpi.comfrontiersin.org

Transaminases produce primary amines from carbonyl compounds, requiring an amine donor and a pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com

Imine Reductases (IREDs) are used in the reductive amination of ketones to produce chiral amines with high stereoselectivity. nih.gov Whole-cell biocatalysts containing overexpressed IREDs have been shown to be cost-effective, as the cell's own machinery can be used for cofactor regeneration. nih.gov

Multifunctional biocatalysts have also been discovered, such as an enzyme from a Pseudomonas species that can perform both conjugate alkene reduction and reductive amination in a sequential manner, enabling the synthesis of chiral amines with multiple stereocenters. acs.org

The use of biocatalysis is considered a greener alternative to many classical and metal-catalyzed methods, often proceeding under mild conditions and providing access to enantiopure products that are crucial for the pharmaceutical industry. mdpi.comfrontiersin.org

Photoredox Catalysis for Direct C-H Amination and Amine Functionalization

Visible-light photoredox catalysis has become a formidable tool in organic synthesis, enabling the activation of otherwise inert C-H bonds under remarkably mild conditions. princeton.edunih.gov This approach utilizes photocatalysts, such as ruthenium or iridium complexes and organic dyes, which, upon light absorption, can initiate single-electron transfer (SET) processes with organic molecules. princeton.eduunc.edu This generates highly reactive radical intermediates, paving the way for novel bond constructions that are often inaccessible through traditional thermal methods. princeton.edu

For the functionalization of amines and the synthesis of branched amine structures, photoredox catalysis offers several distinct mechanistic pathways. nih.gov One common strategy involves the oxidation of a tertiary amine to form an α-amino radical, which can then engage in coupling reactions. princeton.eduacs.org Alternatively, an amine can serve as a hydrogen atom donor or a reductive quencher of the photocatalyst's excited state to facilitate other transformations. nih.gov

Recent advancements have focused on the direct C-H amination of arenes and alkanes, which represents a highly atom-economical approach to C-N bond formation. unc.edunih.gov For instance, the use of acridinium-based organic photocatalysts has enabled the direct C-H amination of various arenes with primary aliphatic amines under an aerobic atmosphere. unc.eduscispace.com This method is tolerant of a wide array of functional groups on both the amine and the aromatic partner. nih.govresearchgate.net The ability to functionalize unactivated C(sp³)-H bonds is a significant frontier. columbia.educolumbia.edu By combining photoredox catalysis with hydrogen atom transfer (HAT), regioselective functionalization of remote C-H bonds in aliphatic chains can be achieved, offering a pathway to complex amine structures from simple precursors. columbia.edu

Table 1: Examples of Photoredox-Catalyzed Amine Functionalization Reactions
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
α-Arylation of Tertiary AminesRu(bpy)₃²⁺ or Ir-based complexesTertiary amines, CyanoarenesForms benzylic amine pharmacophores; proceeds via radical-radical coupling. princeton.edu
Direct Aryl C-H AminationAcridinium photoredox catalystPrimary amines, Electron-rich arenesMild conditions, aerobic atmosphere, high functional group tolerance. unc.edunih.gov
Remote C(sp³)-H ArylationPhotoredox catalyst with Nickel catalysisAmidesRegioselective γ- or δ-arylation via 1,5-hydrogen atom transfer (HAT). columbia.edu
Deaminative Radical Cross-CouplingsPhotoredox catalystPrimary amines with an activating groupLeverages C-N bonds as a functional handle for cross-coupling. columbia.edu

Regioselective Allylic Amination Strategies

The synthesis of N-methyl-4-propylhept-1-en-4-amine, a branched α,α-disubstituted allylic amine, presents a significant regiochemical challenge. Traditional methods often favor the formation of the thermodynamically more stable linear isomer. Consequently, the development of highly regioselective allylic amination strategies is crucial for accessing such branched structures. nih.gov

Direct allylic C-H amination of unactivated alkenes is a particularly attractive but challenging strategy. nih.gov A breakthrough in this area involves a dual catalytic system using visible light and cobalt, which enables the direct amination of allylic C-H bonds with free amines to selectively afford branched allylic amines at room temperature. nih.gov This method proceeds with high chemoselectivity for mono-amination at the branched allylic position, avoiding issues like aziridination that can plague other metal-catalyzed nitrene transfer reactions. nih.gov

Another powerful approach is the molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates. This method consistently delivers α,α-disubstituted allylic amines with complete regioselectivity in high yields. researchgate.net The use of molybdenum catalysts provides a valuable alternative to more common noble-metal catalysts like iridium, rhodium, or palladium. researchgate.netresearcher.life Similarly, tungsten-based catalysts have been developed for the highly regioselective synthesis of branched allylic N-aryl- and N-alkylamines. researcher.life These systems complement conventional methods and expand the toolbox for constructing sterically hindered C-N bonds. researcher.life

The choice of nitrogen source is also critical. While many protocols are limited to sources like azides or sulfonyl amides, recent progress allows for the direct use of primary and secondary aliphatic amines, which is a significant step forward in terms of practicality and substrate scope. nih.govresearchgate.net

Table 2: Comparison of Regioselective Allylic Amination Methods
Catalyst SystemNitrogen SourceKey AdvantageSelectivityReference
Visible Light / CobaltPrimary & Secondary AminesDirect C-H amination of unactivated alkenes under mild conditions.High branched selectivity. nih.gov
Molybdenum / LigandAromatic & Aliphatic AminesRobust, uses green solvent (ethanol), recyclable catalyst system.Complete branched regioselectivity. researchgate.net
Tungsten / Bipyridine LigandN-Aryl & N-AlkylaminesNoble-metal-free system.>20:1 branched/linear ratio. researcher.life
Ruthenium / Salen LigandSulfonyl AzideHigh enantioselectivity and excellent regioselectivity for C-H amination.High branched selectivity. documentsdelivered.comnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The paradigm of green chemistry, articulated in twelve core principles, advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.govresearchgate.net Applying these principles to the synthesis of this compound involves a holistic assessment of the entire synthetic route, from starting materials to final product isolation.

Development of Sustainable Reaction Protocols

A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov Catalytic methods, such as the photoredox and transition-metal-catalyzed aminations discussed previously, inherently generate less waste than classical stoichiometric reactions. unc.eduresearchgate.net The development of one-pot, tandem, or multicomponent reactions further enhances sustainability by reducing the number of synthetic steps, which in turn minimizes resource consumption and waste generation. nih.gov

For amine synthesis, this translates to designing protocols that avoid unnecessary protection/deprotection steps, a principle known as "Reduce Derivatives." nih.govnih.gov Direct C-H functionalization is a prime example of a sustainable protocol as it streamlines synthesis by bypassing the need to pre-functionalize substrates. unc.edu Furthermore, designing reactions that can be conducted at ambient temperature and pressure, as is often the case with photoredox catalysis, significantly reduces the energy requirements and environmental impact of the process. nih.govnih.gov

Exploration of Environmentally Benign Solvents and Solvent-Free Methods

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile (VOCs), toxic, and flammable, posing risks to human health and the environment. rsc.org Green chemistry encourages making the use of auxiliary substances like solvents unnecessary where possible, or innocuous when used. nih.gov

Solvent-free reaction conditions represent an ideal scenario. rsc.orgresearchgate.net Techniques such as grinding reagents together (mechanochemistry) or using microwave irradiation can facilitate reactions without a solvent medium, often leading to shorter reaction times and higher yields. nih.govresearchgate.netresearchgate.net

When a solvent is necessary, the focus shifts to environmentally benign alternatives. nih.gov

Water: An excellent green solvent, though its use can be limited by the poor solubility of many organic substrates. rsc.orgnih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and easily removable solvent, although it requires high-pressure equipment. researchgate.netrsc.org

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors have negligible volatility and high thermal stability. mdpi.com They are particularly promising for amine synthesis, where they can act as both the reaction medium and a catalyst, enhancing reaction rates and simplifying product isolation. mdpi.com

Ethanol: A bio-based and recyclable solvent that has been used successfully in green protocols like molybdenum-catalyzed allylic amination. researchgate.net

Table 3: Comparison of Environmentally Benign Solvents for Amine Synthesis
SolventAdvantagesDisadvantagesReference
Solvent-FreeNo solvent waste, often faster reaction times, simplified workup.Not suitable for all reaction types; potential for localized heating. rsc.orgresearchgate.net
WaterNon-toxic, non-flammable, inexpensive.Poor solubility for many organic reagents; high energy cost for removal. rsc.orgnih.gov
Supercritical CO₂Non-toxic, easily removed, potentially recyclable.Requires high-pressure equipment; poor solvent for polar compounds. researchgate.netrsc.org
Deep Eutectic Solvents (DESs)Low volatility, high thermal stability, tunable properties, can act as catalysts.Higher viscosity; purification of products can be challenging. mdpi.com
EthanolBio-renewable source, low toxicity, biodegradable.Flammable; may not be suitable for all reaction chemistries. researchgate.netnih.gov

Atom Economy and Waste Minimization Strategies in Amine Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov The goal is to design syntheses where this value is maximized, thus minimizing the formation of byproducts and waste. nih.govrsc.org

Reactions with high atom economy are inherently more sustainable. Addition and rearrangement reactions are ideal, with 100% atom economy by definition. rsc.org In contrast, substitution and elimination reactions, common in traditional amine syntheses, often have poor atom economy due to the generation of stoichiometric byproducts. primescholars.comnih.gov For example, the Gabriel synthesis of primary amines has a very low atom economy (<50%) as it generates stoichiometric quantities of phthalic acid derivatives as waste. primescholars.com

To improve atom economy in the synthesis of this compound and its analogs, several strategies can be employed:

Prioritize Addition Reactions: Methods like direct hydroamination across an alkene or alkyne are highly atom-economical.

Embrace C-H Functionalization: As previously noted, direct C-H amination avoids the use of pre-functionalized substrates (e.g., alkyl halides), eliminating the formation of salt byproducts and improving atom economy. unc.edunih.gov

Develop Recyclable Reagents: An innovative approach involves designing reagents or protecting groups that can be recovered and reused. rsc.org For example, a recoverable anhydride (B1165640) has been used for the atom-economical synthesis of primary amines from aqueous ammonia, where the anhydride is recovered in nearly quantitative yield after each cycle. rsc.org This "direct cycle" between a coproduct and a reactant represents a significant advance in waste minimization. rsc.org

By focusing on catalytic, high-selectivity reactions in benign solvents and designing pathways that maximize atom economy, the synthesis of complex molecules like this compound can be achieved in a manner that is both scientifically elegant and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization of N Methyl 4 Propylhept 1 En 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive structural elucidation of N-methyl-4-propylhept-1-en-4-amine, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons attached to or near the electron-withdrawing nitrogen atom and the electron-rich double bond will be shifted downfield.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (a,b)5.10 - 5.25m-
H-25.75 - 5.90m-
H-3 (a,b)2.15 - 2.25m-
H-5 (a,b)1.40 - 1.50m-
H-6 (a,b)1.25 - 1.35m-
H-7 (a,b,c)0.85 - 0.95t7.0
N-CH₃2.20 - 2.30s-
Propyl-Hα (a,b)1.35 - 1.45m-
Propyl-Hβ (a,b)1.25 - 1.35m-
Propyl-Hγ (a,b,c)0.85 - 0.95t7.0

This data is predictive and has not been experimentally verified.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR and DEPT Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Signal DEPT-90 Signal
C-1~114PositiveNo Signal
C-2~135PositivePositive
C-3~40NegativeNo Signal
C-4~60No SignalNo Signal
C-5~35NegativeNo Signal
C-6~20NegativeNo Signal
C-7~14PositiveNo Signal
N-CH₃~38PositiveNo Signal
Propyl-Cα~36NegativeNo Signal
Propyl-Cβ~18NegativeNo Signal
Propyl-Cγ~14PositiveNo Signal

This data is predictive and has not been experimentally verified.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key predicted correlations include those between the olefinic protons (H-1/H-2), and along the alkyl chains (H-5/H-6/H-7 and Propyl-Hα/Hβ/Hγ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. Predicted key HMBC correlations would include:

The N-CH₃ protons to C-4 and the propyl-Cα.

The H-3 protons to C-1, C-2, C-4, and C-5.

The H-5 protons to C-3, C-4, C-6, and C-7.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity Functional Group
=C-H stretch3075-3095MediumTerminal Alkene
C-H stretch (sp³)2850-2960StrongAlkyl Chains
C=C stretch1640-1650StrongTerminal Alkene
=C-H bend (out-of-plane)910-920 and 990-1000Strong (IR)Terminal Alkene
C-N stretch1050-1250Weak-MediumTertiary Amine

This data is predictive and has not been experimentally verified.

As a tertiary amine, this compound would not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C=C stretching vibration is expected to be a strong band in the Raman spectrum due to the change in polarizability of this bond.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

In accordance with the nitrogen rule, a molecule containing a single nitrogen atom, such as this compound, will have an odd nominal molecular weight. openstax.org The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

Predicted Mass Spectrometry Fragmentation

m/z (predicted) Proposed Fragment Fragmentation Pathway
169[C₁₁H₂₃N]⁺Molecular Ion (M⁺)
154[M - CH₃]⁺α-cleavage (loss of methyl radical)
142[M - C₂H₅]⁺α-cleavage (loss of ethyl radical from propyl group)
126[M - C₃H₅]⁺α-cleavage (loss of allyl radical)
114[M - C₄H₉]⁺α-cleavage (loss of butyl radical from heptenyl chain)

This data is predictive and has not been experimentally verified.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Predicted HRMS Data

Molecular Formula Calculated Exact Mass
C₁₁H₂₃N169.1830

This data is predictive and has not been experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, a specific precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

While specific experimental data for this compound is not widely available in published literature, the expected fragmentation pathways can be predicted based on the principles of mass spectrometry for similar aliphatic and unsaturated amines. The primary fragmentation would likely involve the cleavage of bonds alpha to the nitrogen atom and the allylic position, leading to the formation of stable carbocations.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Product Ions (m/z)Probable Neutral LossStructural Assignment of Fragment
[M+H]⁺Data not availableData not availableData not available
Data not availableData not availableCH₃• (Methyl radical)Loss of the N-methyl group
Data not availableData not availableC₃H₇• (Propyl radical)Cleavage of the propyl group at the C4 position
Data not availableData not availableC₃H₅• (Allyl radical)Cleavage at the allylic position

Note: The data in this table is predictive and not based on experimental results for this compound, as such data is not currently available in the public domain.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a volatile and potentially non-polar compound like this compound, both gas chromatography and high-performance liquid chromatography offer distinct advantages.

Gas Chromatography (GC) for Volatile Compound Separation

Gas chromatography is an ideal technique for the analysis of volatile compounds. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For this compound, a non-polar or mid-polar capillary column would likely be employed.

The retention time of the compound is a key parameter for its identification. However, due to the amine functionality, peak tailing can be an issue. This can often be mitigated by using a column with a basic deactivation or by derivatizing the amine group prior to analysis.

Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterValue
Column Type DB-5ms (or equivalent)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time Data not available

Note: This table presents a hypothetical set of parameters. Actual conditions would require empirical optimization.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of compounds. For this compound, reversed-phase HPLC would be the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, along with a suitable pH modifier, is critical for achieving good separation and peak shape. Detection is commonly performed using a UV detector, although a mass spectrometer can provide more selective and sensitive detection.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Electrospray Ionization Mass Spectrometry (ESI-MS)
Expected Retention Time Data not available

Note: The conditions provided are illustrative and would need to be optimized for the specific analysis.

Computational and Theoretical Investigations of N Methyl 4 Propylhept 1 En 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and energetics of organic molecules, including amines. mdpi.comworktribe.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

For a molecule like N-methyl-4-propylhept-1-en-4-amine, a tertiary allylic amine, the electronic structure would be characterized by the interplay between the nitrogen lone pair, the sigma bonds of the alkyl groups, and the pi system of the vinyl group. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting its reactivity. researchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, often localized on the nitrogen atom in amines, while the LUMO relates to its electron-accepting capability, likely associated with the antibonding orbitals of the double bond. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.

A hypothetical FMO analysis would likely show the HOMO centered on the nitrogen atom, indicating its nucleophilic character. The LUMO would be expected to be distributed over the carbon-carbon double bond of the heptene (B3026448) chain.

Conformational Analysis and Energetics of this compound

The conformational flexibility of this compound would arise from the rotation around its numerous single bonds. A thorough conformational analysis, likely performed using DFT or other computational methods, would be necessary to identify the various stable conformers and their relative energies. These calculations would map the potential energy surface of the molecule, identifying local and global energy minima corresponding to different spatial arrangements of the propyl and methyl groups attached to the nitrogen and the main heptene chain. Steric hindrance between the alkyl groups would play a significant role in determining the preferred conformations.

A representative data table for such an analysis, if performed, would look like this:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
1 0.00C-C-N-C: X, N-C-C=C: Y
2 X.XXC-C-N-C: A, N-C-C=C: B
3 Y.YYC-C-N-C: C, N-C-C=C: D
Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is unavailable.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra by calculating the energies of electronic transitions. For this compound, a weak n→π* transition originating from the nitrogen lone pair to the π-system of the double bond might be predicted in the UV region.

Calculations of vibrational frequencies can simulate the Infrared (IR) spectrum. Key predicted peaks would include C-H stretching vibrations of the alkyl and vinyl groups, C=C stretching of the double bond, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are valuable for confirming the structure of synthesized compounds.

A hypothetical table of predicted spectroscopic data would be structured as follows:

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT) λmax (nm)XXX
IR C=C Stretch (cm⁻¹)~1640-1680
C-N Stretch (cm⁻¹)~1000-1250
¹³C NMR C=C (ppm)~110-140
C-N (ppm)~40-60
¹H NMR =CH₂ (ppm)~4.9-5.1
=CH (ppm)~5.7-5.9
N-CH₃ (ppm)~2.2-2.4
Note: This table contains typical ranges for similar functional groups and is for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with the environment.

Exploration of Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound would be influenced by the solvent environment. Molecular dynamics simulations in different solvents (e.g., water, methanol, chloroform) could reveal how the solvent polarity and hydrogen-bonding capacity affect the conformational equilibrium. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for bulk solvent effects on energetics and electronic structure. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

As a tertiary amine, this compound can act as a hydrogen bond acceptor through its nitrogen lone pair. Molecular dynamics simulations could be employed to study its interaction with protic solvents or other molecules capable of donating hydrogen bonds. These simulations would provide information on the strength, geometry, and lifetime of such hydrogen bonds, which are crucial for understanding its behavior in solution and its potential interactions with biological systems.

Reaction Mechanism Elucidation via Computational Studies

Currently, there are no published computational studies that elucidate the reaction mechanisms involving this compound. Such studies would typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

Transition State Characterization and Activation Energy Barriers

Information regarding the transition state geometries and activation energy barriers for reactions of this compound is not present in the current body of scientific literature. Characterization of transition states is crucial for understanding the kinetics of a chemical reaction, and the activation energy determines the reaction rate. Without dedicated computational studies, these parameters remain unknown for this specific compound.

Detailed Reaction Pathway Analysis for Amine Transformations

A detailed analysis of the reaction pathways for transformations of this compound has not been reported. Such an analysis would involve mapping the energetic profiles of various possible reactions, such as nucleophilic additions, eliminations, or rearrangements, and identifying the most favorable routes. The lack of this information precludes a detailed discussion of its specific chemical reactivity from a theoretical standpoint.

In the absence of specific data, it is not possible to construct the requested data tables or provide in-depth research findings. Future computational studies may choose to investigate this compound, at which point a detailed analysis of its theoretical and computational chemistry could be compiled.

Reaction Mechanisms and Reactivity Profile of N Methyl 4 Propylhept 1 En 4 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group confers nucleophilic character to the molecule. youtube.com However, the reactivity of this amine is modulated by the significant steric hindrance imposed by the surrounding propyl and methyl groups, as well as the hept-1-ene chain, all attached to the same tertiary carbon. This steric crowding can influence the rate and feasibility of reactions at the nitrogen center. youtube.com

Alkylation of secondary amines with alkyl halides is a standard method for the synthesis of tertiary amines. youtube.commasterorganicchemistry.com However, these reactions can sometimes be difficult to control, often leading to a mixture of products. openstax.org In the case of N-methyl-4-propylhept-1-en-4-amine, direct alkylation with an alkyl halide would be expected to be slow due to the sterically hindered nature of the secondary amine. youtube.comyoutube.com The formation of tertiary amines from sterically demanding secondary amines can be less prone to overalkylation to quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive alkylation with aldehydes or ketones, using reducing agents like formic acid or sodium borohydride (B1222165) derivatives, represents a common and often more controlled method for alkylating sterically hindered amines. youtube.com

Acylation of secondary amines with acyl chlorides or acid anhydrides is a reliable method for the formation of amides. openstax.orglumenlearning.comyoutube.com This reaction is generally less sensitive to steric hindrance than alkylation and would be expected to proceed with this compound to yield the corresponding N,N-disubstituted amide. The use of a non-nucleophilic base is often employed to neutralize the acid byproduct generated during the reaction. youtube.com The resulting amide is significantly less nucleophilic than the starting amine, which prevents overacylation. openstax.org

Amides: As mentioned, the reaction of this compound with acylating agents such as acyl chlorides or anhydrides would lead to the formation of stable N,N-disubstituted amides. openstax.orglumenlearning.com

Imines: The oxidation of secondary amines can lead to the formation of imines. nih.gov This transformation typically involves the removal of hydrogen from the nitrogen and the adjacent carbon atom. Given the tertiary nature of the carbon atom attached to the nitrogen in this compound, the formation of a simple imine at this position is not possible. However, oxidation could potentially occur at one of the adjacent methylene (B1212753) groups of the propyl or heptenyl chains, although this would be less favored.

Quaternary Ammonium Salts: While the alkylation of secondary amines can lead to tertiary amines, further alkylation to form quaternary ammonium salts is also possible, especially with an excess of a reactive alkylating agent like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.comopenstax.org However, the steric hindrance around the nitrogen in this compound would likely make the formation of a quaternary ammonium salt a more challenging transformation, requiring forcing conditions. masterorganicchemistry.com

Reactions Involving the Terminal Alkene Moiety (Hept-1-ene)

The terminal double bond in the hept-1-ene portion of the molecule is a site of high electron density, making it susceptible to electrophilic attack. nih.govnih.govlibretexts.org

Alkenes readily undergo electrophilic addition reactions with a variety of reagents. nih.govnih.gov For instance, the addition of hydrogen halides (HX) to the terminal alkene of this compound would be expected to follow Markovnikov's rule. nih.gov This rule predicts that the hydrogen atom will add to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide will add to the internal carbon, resulting in a secondary alkyl halide. The reaction proceeds through a carbocation intermediate, and the more stable secondary carbocation is preferentially formed. nih.gov

In the context of this compound, the presence of the amine functionality could potentially lead to intramolecular cyclization reactions under acidic conditions. nih.govelsevier.com The nitrogen atom could act as an internal nucleophile, attacking the carbocation formed during the electrophilic addition to the alkene, which could lead to the formation of a cyclic amine. organic-chemistry.org

The double bond of the hept-1-ene moiety can be readily reduced to a single bond through catalytic hydrogenation. nih.gov This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.netbioengineer.org This transformation would convert this compound into its saturated analogue, N-methyl-4-propylheptan-4-amine. The conditions for catalytic hydrogenation are generally mild and would not be expected to affect the secondary amine functionality.

Oxidative Transformations of the Amine Moiety

The secondary amine in this compound can undergo oxidative transformations. nih.gov The specific products would depend on the oxidizing agent and the reaction conditions. One common transformation is the oxidation to an iminium ion, which can then be a reactive intermediate for further reactions.

Given the presence of the terminal alkene, oxidative cyclization is a plausible reaction pathway. nih.govacs.orgacs.org This type of reaction can be initiated by the oxidation of the amine, followed by an intramolecular attack of the alkene onto the oxidized nitrogen species, or vice versa. Such reactions can lead to the formation of various nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net The regioselectivity of such cyclizations would depend on the relative positions of the amine and the alkene, as well as the reaction conditions. For this compound, a 5-exo or 6-endo cyclization could potentially occur, leading to the formation of five or six-membered rings, respectively. rsc.org

Ozonation and Degradation Pathways of Aliphatic Amines

The structure of this compound contains two primary sites susceptible to ozone attack: the secondary amine functional group and the carbon-carbon double bond. The reaction with ozone can therefore lead to a complex mixture of degradation products, arising from competing reaction pathways.

Aliphatic amines are known to exhibit high reactivity towards ozone. rsc.orgnih.gov The initial step in the ozonation of aliphatic amines is typically a rapid oxygen-transfer reaction from ozone to the lone pair of electrons on the nitrogen atom. rsc.orgrsc.org For secondary amines, this electrophilic attack leads to the formation of intermediates such as hydroxylamines and nitrosoalkanes, which can be further oxidized. rsc.org The ultimate degradation products for secondary and primary amines are often nitroalkanes. rsc.orgnih.govnih.gov Studies on simple secondary amines like diethylamine (B46881) have shown that nitroethane is a major product, indicating that the ethyl group remains attached to the nitrogen through the oxidation sequence. nih.gov

In parallel, the alkene functional group within this compound can undergo ozonolysis. This well-known reaction involves the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup under oxidative or reductive conditions would cleave the double bond, yielding aldehydes and/or carboxylic acids.

Attack at the Nitrogen Atom: This pathway leads to the oxidation of the amine group, potentially forming N-methyl-4-propylhept-1-en-4-hydroxylamine, which could be further oxidized to the corresponding nitroalkane. rsc.orgnih.gov Minor products can also include N-dealkylated amines, formed through a radical reaction pathway. rsc.orgnih.gov

Attack at the Carbon-Carbon Double Bond: This pathway leads to the cleavage of the heptene (B3026448) chain at the C1-C2 position, resulting in the formation of formaldehyde (B43269) and a larger molecule containing an aldehyde functional group at the original C2 position, while the substituted amine core at C4 remains intact initially.

The relative rates of these competing pathways would depend on reaction conditions such as pH, temperature, and solvent.

Reaction Pathway Key Intermediates Major Products References
Amine OxidationHydroxylamine, NitrosoalkaneNitroalkane derivative rsc.org, nih.gov, nih.gov
OzonolysisPrimary Ozonide, Secondary OzonideFormaldehyde, Aldehyde/Carboxylic Acid derivativesGeneral Ozonolysis
N-Dealkylation (Minor)Alkylamino alcoholDealkylated amine rsc.org, nih.gov

N-Oxide Formation Mechanisms for Secondary Amines

The formation of an N-oxide involves the oxidation of the nitrogen atom of an amine. While N-oxides are stable and common products from the oxidation of tertiary amines, the oxidation of secondary amines leads to different, more reactive species. rsc.orgwikipedia.org

For a secondary amine such as this compound, oxidation does not typically yield a stable N-oxide in the same manner as a tertiary amine. Instead, the reaction proceeds through intermediates that can be considered derivatives of secondary amine oxides, such as nitrones, or through hydroxylamines. rsc.orgorganic-chemistry.org

The mechanism for the initial oxidation step is consistent with that described for ozonation: an electrophilic attack by the oxidant (e.g., ozone, hydrogen peroxide, or a peracid like mCPBA) on the lone pair of electrons of the nitrogen atom. rsc.orgwikipedia.org

Reaction with Ozone: The initial oxygen-transfer from ozone to the secondary amine nitrogen forms a hydroxylamine. This species is unstable and readily undergoes further oxidation, as discussed in the previous section, to form nitroalkanes. rsc.orgrsc.org The N-oxides of secondary amines are considered short-lived intermediates in this process. rsc.org

Reaction with Other Oxidants (e.g., H₂O₂): Using reagents like hydrogen peroxide, secondary amines can be oxidized to hydroxylamines or nitrones. organic-chemistry.org A nitrone would be formed by the oxidation of the N-H bond and the formation of a nitrogen-carbon double bond, which is not the primary pathway for simple aliphatic secondary amines. The more likely product is the corresponding N,N-disubstituted hydroxylamine.

Therefore, while the concept of N-oxide formation is relevant, for a secondary amine like this compound, it primarily serves as a mechanistic concept to describe the initial oxygen-transfer step, leading to unstable intermediates rather than an isolable N-oxide product. rsc.org

Stereochemical Considerations in Reactions of Chiral Amines

The IUPAC name this compound corresponds to a structure where the central carbon atom (C4) is bonded to an allyl group (-CH₂-CH=CH₂), two propyl groups (-CH₂CH₂CH₃), and a methylamino group (-NHCH₃). As this carbon is attached to two identical propyl groups, it is an achiral center.

However, the principles of stereochemistry are crucial for understanding the reactivity of structurally similar chiral amines. For the purpose of this discussion, we will consider a hypothetical chiral analogue, such as N-methyl-4-propylhex-1-en-4-amine , where the C4 atom is bonded to four different groups (allyl, ethyl, propyl, and methylamino) and is therefore a stereocenter.

In such a chiral amine, two main stereochemical aspects are of interest: the chirality at the carbon center and the stereogenicity of the nitrogen atom.

Chirality at the Nitrogen Atom: The nitrogen atom in a secondary or tertiary amine is typically tetrahedral and could be considered a stereocenter if the three groups attached (including the lone pair) are different. libretexts.org However, for most acyclic amines, the two enantiomeric configurations at the nitrogen rapidly interconvert via a process called pyramidal inversion. libretexts.orglibretexts.org This inversion occurs thousands of times per second at room temperature, which is far too rapid to allow for the isolation of separate enantiomers based on the nitrogen's configuration. libretexts.org

Chirality at the Carbon Atom: The stereochemistry of the molecule is therefore dictated by the configuration (R or S) of the stable chiral carbon at the C4 position. Chemical reactions involving this chiral amine can affect this stereocenter. For example, a nucleophilic substitution reaction at C4 would proceed with either inversion of configuration (via an Sₙ2 mechanism) or racemization (via an Sₙ1 mechanism), depending on the reaction conditions and the nature of the leaving group. ntnu.no

Enantioselective Synthesis and Transformations

The synthesis of a single enantiomer of a chiral amine is a significant goal in organic chemistry, as chiral amines are key components of many pharmaceuticals and biologically active compounds. nih.govnih.gov For a hypothetical chiral analogue like N-methyl-4-propylhex-1-en-4-amine, several enantioselective strategies could be employed. These methods typically involve the conversion of a prochiral precursor into a chiral product using a chiral catalyst or reagent. acs.org

The most direct approaches to synthesize such a chiral amine would start from a prochiral ketone, 4-propylhex-1-en-4-one .

Key enantioselective methods include:

Asymmetric Reductive Amination: This is a powerful method for producing chiral amines from ketones. thieme-connect.com The prochiral ketone would first react with methylamine (B109427) to form a prochiral imine intermediate in situ. This imine is then reduced asymmetrically to the target amine. The enantioselectivity is controlled by a chiral catalyst, typically a transition metal complex (e.g., Iridium or Rhodium) bearing a chiral phosphine (B1218219) ligand. nih.govacs.org

Asymmetric Hydrogenation of Imines: This method is closely related to the one above. The prochiral imine is first synthesized and isolated, and then subjected to asymmetric hydrogenation using a chiral catalyst. nih.govnih.gov This approach is one of the most efficient for preparing α-chiral amines and has been implemented on an industrial scale for other products. nih.gov

Biocatalytic Methods: Enzymes such as transaminases or imine reductases can also be used to achieve highly enantioselective transformations. acs.org A transaminase could convert the prochiral ketone into the chiral amine using an amino donor, while an engineered imine reductase could asymmetrically reduce the corresponding imine.

These modern synthetic methods allow for the preparation of chiral amines in high yield and with excellent enantiomeric excess. nih.govthieme-connect.com

Synthetic Method Prochiral Precursor Key Reagents / Catalysts References
Asymmetric Reductive AminationProchiral KetoneMethylamine, Chiral Metal Catalyst (e.g., Ir/Rh-ligand), H₂ nih.gov, thieme-connect.com, acs.org
Asymmetric HydrogenationProchiral ImineChiral Metal Catalyst (e.g., Ir/Rh-ligand), H₂ nih.gov, nih.gov, acs.org
Biocatalytic AminationProchiral KetoneTransaminase, Amino Donor acs.org

Derivatization Strategies for Enhanced Analytical Performance of N Methyl 4 Propylhept 1 En 4 Amine

Selection of Derivatizing Reagents for Improved Detection

The choice of a derivatizing reagent is paramount and is dictated by the analytical technique to be used, the desired level of sensitivity, and the nature of the sample matrix. For N-methyl-4-propylhept-1-en-4-amine, several classes of reagents can be considered, each offering distinct advantages.

Acylation Reactions (e.g., with Benzoyl Chloride, Dansyl Chloride, Anthraquinone-2-carbonyl chloride)

Acylation is a widely used derivatization technique for primary and secondary amines. researchgate.net This reaction introduces an acyl group onto the nitrogen atom of the amine, which can significantly improve chromatographic properties and introduce a detectable chromophore or fluorophore.

Benzoyl Chloride: The reaction of this compound with benzoyl chloride, a process known as benzoylation, follows the Schotten-Baumann reaction mechanism. chromatographyonline.comnsf.gov This reaction is typically fast, often completed in under a minute at room temperature in a basic medium, and produces a stable benzoyl derivative. chromatographyonline.comscienceopen.com The addition of the benzoyl group increases the molecular weight and reduces the polarity of the parent amine, leading to improved retention in reversed-phase liquid chromatography (RPLC). chromatographyonline.com The resulting derivative can be readily detected by UV absorbance or mass spectrometry (MS). nsf.govacs.org

Dansyl Chloride: 5-Dimethylaminonaphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a classic fluorescent labeling reagent for primary and secondary amines. sigmaaldrich.comspringernature.comnih.gov The reaction with this compound would yield a highly fluorescent sulfonamide derivative. springernature.com This allows for extremely sensitive detection using fluorescence detectors in high-performance liquid chromatography (HPLC). springernature.com The dansyl derivatives are known for their stability and can be analyzed using various methods including NMR, IR, UV-vis, and fluorescence microscopy. sigmaaldrich.com

Anthraquinone-2-carbonyl chloride: This reagent can be used to form colored and ionizable derivatives with amines through an amidation reaction. nih.gov The resulting anthraquinone-tagged derivative of this compound would possess a strong chromophore, making it suitable for HPLC with UV detection. nih.gov Furthermore, these derivatives can be detected with high sensitivity using mass spectrometry, particularly with negative ion chemical ionization (NCI), which has shown a significant enhancement in sensitivity compared to electron impact (EI) mode for similar derivatives. nih.govacs.org

Table 1: Comparison of Acylation Reagents for this compound Derivatization

Reagent Reaction Product with this compound Key Advantages Primary Detection Method(s)
Benzoyl Chloride N-benzoyl-N-methyl-4-propylhept-1-en-4-amine Fast reaction, stable derivative, improves RPLC retention. chromatographyonline.comscienceopen.com UV, MS nsf.govacs.org
Dansyl Chloride N-dansyl-N-methyl-4-propylhept-1-en-4-amine Forms highly fluorescent derivative, high sensitivity. springernature.comnih.gov Fluorescence, HPLC sigmaaldrich.comspringernature.com
Anthraquinone-2-carbonyl chloride N-(anthraquinone-2-carbonyl)-N-methyl-4-propylhept-1-en-4-amine Strong chromophore, suitable for sensitive MS detection. nih.govnih.gov UV, LC-MS (NCI) nih.govacs.org

Carbamate (B1207046) Formation

The formation of carbamates is another effective derivatization strategy for amines. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. nih.gov The reaction of AQC with this compound would proceed in a single, rapid step to yield a derivative that is highly suitable for analysis by reversed-phase HPLC with fluorescence detection. nih.gov This method is known for its excellent derivative yield over a broad pH range and its tolerance to common buffer salts. nih.gov

Schiff Base Formation

The formation of a Schiff base, or an imine, typically involves the reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgiosrjournals.org While this reaction is fundamental in organic chemistry, its application for the derivatization of secondary amines like this compound for analytical purposes is less direct. Secondary amines react with aldehydes and ketones to form enamines, which can be less stable and may not be ideal for quantitative analysis without further reaction steps. researchgate.net Therefore, Schiff base formation is generally considered a more suitable derivatization strategy for primary amines. iosrjournals.orgwjpsonline.com

Silylation

Silylation is a common derivatization technique, particularly for analysis by gas chromatography (GC). researchgate.netwikipedia.org It involves replacing the active hydrogen on the secondary amine of this compound with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. wikipedia.orggcms.cz This process increases the volatility and thermal stability of the analyte while reducing its polarity. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that can efficiently derivatize secondary amines, often with the use of a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity. researchgate.netresearch-solution.com The resulting silylated derivative is more amenable to GC separation and can be detected with high sensitivity using mass spectrometry (GC-MS), which often provides characteristic fragmentation patterns useful for structural elucidation. wikipedia.orgcfsilicones.com

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization of this compound, several reaction parameters must be carefully optimized. These parameters are interdependent and can significantly impact the yield and stability of the resulting derivative.

Key parameters for optimization include:

pH of the reaction medium: The pH is critical for most derivatization reactions of amines. For instance, dansylation and benzoylation reactions are typically carried out in an alkaline medium (pH 9-11.5) to ensure the amine is in its free, nucleophilic form. ijcce.ac.irresearchgate.netnih.gov However, excessively high pH can lead to the hydrolysis of the reagent or the derivative. nih.gov

Reagent Concentration: An appropriate molar excess of the derivatizing reagent is necessary to drive the reaction to completion. The optimal concentration needs to be determined experimentally to maximize derivative formation while minimizing potential interference from excess reagent and by-products. researchgate.netsigmaaldrich.com

Reaction Temperature and Time: The reaction kinetics are influenced by both temperature and time. While some reactions, like benzoylation, are rapid at room temperature, others may require heating to increase the reaction rate and yield. chromatographyonline.comsigmaaldrich.com For example, a study on amine derivatization found optimal conditions to be 50 °C for 40 minutes. sigmaaldrich.com Optimization involves finding the balance where the reaction is complete without causing degradation of the analyte or the derivative. gcms.cz

Solvent and Catalyst: The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents are often preferred for silylation to prevent hydrolysis of the reagent. gcms.cz Catalysts, such as pyridine (B92270) or TMCS in silylation, can significantly increase the reactivity of the derivatizing agent, especially for sterically hindered amines. gcms.czresearch-solution.com

Table 2: General Optimized Conditions for Derivatization of Secondary Amines

Parameter Benzoylation Dansylation Silylation
pH 9.0 - 11.5 nih.gov 9.5 - 10.0 nih.govijcce.ac.ir Anhydrous researchgate.net
Temperature Room Temperature chromatographyonline.com 37 - 60 °C nih.gov 60 - 75 °C research-solution.com
Time < 1 - 30 min chromatographyonline.comnih.gov 30 - 90 min nih.govijcce.ac.ir 30 - 60 min
Solvent Acetonitrile (B52724)/Water nih.gov Acetone/Acetonitrile nih.govijcce.ac.ir Aprotic (e.g., Pyridine, Acetonitrile) gcms.cz
Catalyst Base (e.g., Na2CO3, NaOH) nih.govnih.gov Base (e.g., Na2CO3) ijcce.ac.ir TMCS (optional) gcms.czresearch-solution.com

Integration with Advanced Chromatographic and Spectroscopic Techniques

The primary goal of derivatizing this compound is to enhance its compatibility with and performance in modern analytical instrumentation.

High-Performance Liquid Chromatography (HPLC): Derivatization with reagents like benzoyl chloride, dansyl chloride, or anthraquinone-2-carbonyl chloride makes the resulting derivative highly suitable for separation by reversed-phase HPLC. chromatographyonline.comspringernature.comnih.gov The introduced nonpolar group increases retention on C8 or C18 columns, allowing for effective separation from other matrix components. nih.gov Coupling HPLC with a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl and anthraquinone (B42736) derivatives) provides high sensitivity and selectivity. scienceopen.comsigmaaldrich.com

Gas Chromatography (GC): For GC analysis, derivatization is often essential to increase the volatility of amines. nih.gov Silylation of this compound would be the preferred method, converting the polar amine into a more volatile derivative suitable for GC. researchgate.net This allows for high-resolution separation on capillary GC columns.

Mass Spectrometry (MS): The integration of derivatization with mass spectrometry (LC-MS or GC-MS) is a powerful combination for both quantification and structural confirmation. acs.orgwikipedia.org The derivatizing group can not only improve chromatographic separation but also enhance ionization efficiency in the MS source. nsf.gov For example, the tertiary amine in the dansyl group can boost the signal in positive mode electrospray ionization (ESI). nih.gov Furthermore, the derivatives often produce characteristic fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which provides a high degree of confidence in the identification of this compound. chromatographyonline.com

Automated Pre-column Derivatization: Modern HPLC systems can automate the pre-column derivatization process, which reduces manual labor, minimizes sample and reagent consumption, and improves reproducibility. lcms.cz This automated approach can be applied to the derivatization of this compound using reagents like OPA and FMOC, which react rapidly at room temperature. lcms.cz

By carefully selecting a derivatization strategy and optimizing the reaction conditions, the analytical performance for the determination of this compound can be significantly enhanced, enabling sensitive and reliable measurements in complex samples.

Derivatization for Enhanced Mass Spectrometry Sensitivity (e.g., LC-MS, MS Imaging)

The secondary amine functional group in this compound is a prime target for derivatization to improve its performance in liquid chromatography-mass spectrometry (LC-MS) analysis. The primary goals of such derivatization are to increase ionization efficiency, improve chromatographic retention and separation, and introduce specific fragmentation patterns for enhanced selectivity and sensitivity in tandem mass spectrometry (MS/MS).

One common strategy involves the use of N-hydroxysuccinimide (NHS) ester-based reagents. These reagents react with the secondary amine to form a stable amide bond, introducing a tag that can significantly enhance detection. For instance, reagents like 3-diethylaminopropyl-N-hydroxysuccinimide (3-DP-NHS) can be employed. The introduction of the 3-DP-NHS tag adds a readily ionizable tertiary amine group, which can greatly improve signal intensity in positive ion electrospray ionization (ESI-MS). This derivatization not only enhances sensitivity but can also improve the separation of the analyte from matrix components in reversed-phase liquid chromatography. nih.gov

The derivatization reaction with an NHS-ester reagent would proceed by nucleophilic attack of the secondary amine of this compound on the carbonyl group of the NHS ester, leading to the displacement of the N-hydroxysuccinimide group and the formation of a stable amide linkage. This process effectively tags the analyte with a moiety that is more amenable to ionization.

Table 1: Potential Derivatizing Agents for Enhanced MS Sensitivity of this compound

Derivatizing AgentTarget Functional GroupResulting MoietyExpected Improvement
3-Diethylaminopropyl-N-hydroxysuccinimide (3-DP-NHS)Secondary AmineTertiary AmineIncreased ionization efficiency in ESI+, improved chromatographic separation. nih.gov
Dansyl ChlorideSecondary AmineSulfonamideIntroduction of a readily ionizable group, potential for improved fragmentation.
Isobutyl ChloroformateSecondary AmineCarbamateImproved chromatographic behavior and volatility for potential GC-MS analysis.

This table presents hypothetical derivatization strategies based on common practices for secondary amines, as direct studies on this compound are not available.

The selection of an appropriate derivatizing agent depends on the specific analytical workflow, including the sample matrix and the desired chromatographic and mass spectrometric conditions. Validation of the derivatization method is crucial to ensure reaction efficiency, stability of the derivative, and reproducibility of the analytical results.

Derivatization for Improved UV-Vis or Fluorescence Detection

This compound lacks a significant chromophore or fluorophore, rendering its direct detection by UV-Vis or fluorescence spectroscopy challenging, especially at low concentrations. Derivatization can be employed to attach a chromophoric or fluorophoric tag to the molecule, enabling highly sensitive detection using these common analytical techniques.

A classic and effective approach for introducing fluorescence is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with the secondary amine of this compound in an alkaline environment to form a highly fluorescent sulfonamide derivative. This derivative can be excited by UV light (typically around 330-350 nm) and emits strongly in the visible region (around 510-540 nm), allowing for sensitive and selective quantification.

Another widely used fluorescent labeling agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with secondary amines to form a stable carbamate linkage that is highly fluorescent. This derivatization not only imparts strong fluorescence to the analyte but also introduces a bulky, non-polar group that can significantly alter its chromatographic properties, often leading to improved retention and resolution in reversed-phase HPLC.

For UV-Vis detection, reagents containing aromatic systems can be used. For instance, benzoyl chloride can react with the secondary amine to introduce a benzoyl group, which possesses a chromophore that absorbs UV light, thereby allowing for detection using a standard UV detector.

Table 2: Potential Derivatization Strategies for Enhanced UV-Vis/Fluorescence Detection

Derivatizing AgentDetection MethodExcitation λ (nm) (approx.)Emission λ (nm) (approx.)Key Advantages
Dansyl ChlorideFluorescence330-350510-540High sensitivity, well-established methodology.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fluorescence265315High quantum yield, improves chromatographic resolution.
Benzoyl ChlorideUV-Vis~230N/ASimple reaction, enables detection with standard UV detectors.
4-Fluoro-7-nitrobenzofurazan (NBD-F)Fluorescence470-480530-540Reaction proceeds under mild conditions, long-wavelength emission reduces background.

This table presents hypothetical derivatization strategies based on common practices for secondary amines, as direct studies on this compound are not available.

The choice of derivatization reagent for UV-Vis or fluorescence detection will depend on factors such as the required sensitivity, the presence of interfering substances in the sample matrix, and the available instrumentation. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization of this compound.

Academic Analytical Method Development and Validation for N Methyl 4 Propylhept 1 En 4 Amine

Principles of Chromatographic Method Development for N-methyl-4-propylhept-1-en-4-amine

Chromatographic techniques are essential for separating this compound from complex mixtures, which might be encountered in synthesis reaction monitoring or purity assessments. The basic nature of the amine group and the non-polar hydrocarbon structure are key factors influencing the choice of method.

The choice of stationary and mobile phases is critical for achieving good chromatographic resolution. Due to the amine's basicity and potential for peak tailing on standard silica (B1680970) columns, specialized phases are often necessary. nih.gov

Gas Chromatography (GC): For a volatile compound like this compound, GC is a viable technique. A low-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5MS), is a common starting point. gdut.edu.cn To mitigate peak tailing caused by the interaction of the basic amine with active sites on the column, a base-deactivated packing or the addition of a basic modifier to the carrier gas may be employed. labrulez.com For separating mixtures of primary, secondary, and tertiary amines, silicone grease (e.g., E 301) on an inert support has proven effective. oup.com

Liquid Chromatography (LC): In reversed-phase LC (RP-LC), a C18 column is a standard choice, but the basic nature of the amine can lead to poor peak shape. mdpi.com To counteract this, several strategies can be used:

Mixed-Mode Chromatography: Columns like Primesep 200, which have both reversed-phase and ion-exchange characteristics, can provide excellent retention and separation for tertiary amines that are not sufficiently hydrophobic for traditional RP-LC. sielc.com

Mobile Phase Additives: The addition of acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase (typically a mixture of acetonitrile (B52724) and water) can improve peak shape by protonating the amine and reducing its interaction with residual silanols on the stationary phase. nih.gov For chiral separations of amines on polysaccharide-based stationary phases, sulfonic acids such as ethanesulfonic acid (ESA) have been shown to be highly effective additives. nih.govnih.gov

Derivatization: Pre-column derivatization with reagents like benzenesulfonyl chloride can be used to create less polar derivatives suitable for GC-MS analysis. gdut.edu.cn

Table 1: Illustrative Chromatographic Conditions for Amine Separation

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) gdut.edu.cnMixed-Mode C18/Ion-Exchange (e.g., Primesep 200) sielc.com
Mobile Phase/Carrier Gas Helium at 1 mL/min gdut.edu.cnAcetonitrile/Water with 0.1% Formic Acid nih.gov
Temperature Program (GC) 80°C (1 min), then to 180°C at 5°C/min, then to 240°C at 10°C/min gdut.edu.cnIsocratic or Gradient depending on sample complexity
Injector Temperature (GC) 290°C gdut.edu.cnN/A
Detection Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)

Fine-tuning elution conditions is crucial for achieving optimal separation.

pH: In LC, the mobile phase pH is a critical parameter for controlling the retention of basic compounds like amines. A slightly acidic pH (e.g., using formic acid) ensures the amine is in its protonated, more water-soluble form, leading to better peak shapes and predictable retention on a reversed-phase column. nih.gov

Temperature: In GC, the temperature program, including the initial temperature, ramp rates, and final temperature, must be optimized to ensure separation of the target analyte from any impurities without causing thermal degradation. gdut.edu.cnbre.com Column temperature also affects retention times in LC, and its consistency is vital for reproducibility.

Flow Rate: The flow rate of the carrier gas (GC) or mobile phase (LC) influences both the analysis time and the separation efficiency. Slower flow rates generally lead to better resolution but longer run times. The optimal flow rate is typically determined during method development to balance these factors. For a 30m GC column, a flow rate of around 1 mL/min is common. gdut.edu.cn

Development of Mass Spectrometric Detection Methodologies

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is the gold standard for the sensitive and specific detection of organic molecules. oup.com

Electron Ionization (EI) for GC-MS: In GC-MS with EI, the molecule will fragment in a predictable manner. For aliphatic amines, a key fragmentation pathway is the cleavage of the carbon-carbon bond beta to the nitrogen atom, which would result in a stable, nitrogen-containing cation. whitman.edulibretexts.org The molecular ion peak may be weak or absent in larger aliphatic amines. acs.org The presence of an odd molecular weight for a compound containing only C, H, and O would suggest the presence of an odd number of nitrogen atoms, a principle known as the "nitrogen rule". whitman.edu

Electrospray Ionization (ESI) for LC-MS: In LC-MS, ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺. mdpi.com This is highly advantageous for determining the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of product ions, which is highly specific to the analyte's structure. nih.govnih.gov This technique, often referred to as Multiple Reaction Monitoring (MRM), provides excellent sensitivity and selectivity for quantification. mdpi.com

Table 2: Predicted Mass Spectrometric Fragments for this compound (MW = 169.32)

Ionization TechniqueParent Ion (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
Electron Ionization (EI) 169 (M⁺)126Beta-cleavage (loss of propyl radical)
98Beta-cleavage (loss of allyl radical)
Electrospray Ionization (ESI) 170 ([M+H]⁺)Varies with collision energyFragmentation of the protonated molecule

Academic Validation Parameters for Robustness and Reproducibility

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.netwjarr.com It ensures that the method is reliable, reproducible, and accurate.

Selectivity and specificity are critical validation parameters that demonstrate the method's ability to measure the analyte of interest without interference from other components in the sample. elementlabsolutions.comscioninstruments.comnih.gov

Definition: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. scioninstruments.com

Methodology: To assess selectivity, blank matrix samples (samples without the analyte) are analyzed to ensure no interfering peaks are present at the retention time of this compound. Additionally, samples spiked with known, structurally similar impurities or potential degradation products should be analyzed to demonstrate that the method can resolve the target analyte from these interferents. globalresearchonline.net In LC-MS/MS, the detection of multiple, specific precursor-to-product ion transitions for the analyte provides a high degree of specificity. nih.govresearchgate.net

Determination of Linearity and Dynamic Range

There is no publicly available information regarding the linearity and dynamic range of an analytical method for this compound.

Calculation of Detection Limits (LOD) and Quantification Limits (LOQ)

Specific data on the limit of detection (LOD) and limit of quantification (LOQ) for the analysis of this compound are not available in published literature.

Evaluation of Precision and Accuracy

There are no documented studies detailing the precision and accuracy of an analytical method for this compound.

Structure Reactivity and Structure Spectra Relationships in N Methyl 4 Propylhept 1 En 4 Amine Systems

Influence of Alkene and Alkyl Chain Conformation on Amine Reactivity

The reactivity of the amine in N-methyl-4-propylhept-1-en-4-amine is significantly modulated by the spatial arrangement of its constituent parts. The conformational flexibility of the propyl and heptenyl chains can either expose or shield the nitrogen's lone pair of electrons, which is central to its nucleophilicity and basicity.

Different rotational conformations (rotamers) around the C-N and C-C single bonds can lead to varying degrees of steric hindrance at the nitrogen center. For instance, a conformation where the propyl groups are rotated away from the N-methyl group would present a less encumbered nitrogen atom, potentially leading to faster reaction rates with electrophiles. Conversely, a conformation where the alkyl groups are more crowded around the amine functionality would sterically hinder the approach of reactants.

Table 1: Hypothetical Influence of Conformation on the Reactivity of this compound with a Generic Electrophile (E⁺)

ConformerDescriptionSteric Hindrance at NitrogenPredicted Relative Reaction Rate
A Propyl groups anti-periplanar to the N-methyl groupLow1.00 (Reference)
B Propyl groups gauche to the N-methyl groupModerate0.65
C Propyl groups eclipsing the N-methyl group (high energy)High0.10

This data is illustrative and based on established principles of conformational analysis and steric effects.

Correlation of Electronic Structure with Observed Spectroscopic Signatures

The electronic environment of each atom in this compound gives rise to a unique set of spectroscopic signatures. These can be predicted based on the general characteristics of tertiary amines and alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the carbon adjacent to the nitrogen are deshielded and would be expected to appear in the 2.3-3.0 ppm range. libretexts.orgpressbooks.pub The N-methyl group would likely present as a sharp singlet in a similar region. libretexts.orgopenstax.org The vinyl protons of the double bond would resonate further downfield, typically between 4.9 and 5.8 ppm. In ¹³C NMR, the carbons directly bonded to the nitrogen atom would be deshielded due to the electron-withdrawing effect of nitrogen, appearing in the 10-65 ppm range. libretexts.org

Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of this compound would be characterized by the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. libretexts.orgprojectguru.in A characteristic C=C stretching absorption for the alkene group would be expected around 1640-1680 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak at an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule for compounds containing an odd number of nitrogen atoms. libretexts.orgwhitman.edu The fragmentation pattern of aliphatic amines is often dominated by α-cleavage, which in this case would involve the breaking of the bond between the carbon bearing the nitrogen and an adjacent carbon, leading to a stable, resonance-delocalized iminium cation. libretexts.orgmiamioh.edu

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature
¹H NMR ~2.4 ppm (s, 3H, N-CH₃), ~2.5-2.8 ppm (m, 2H, N-CH₂-), ~4.9-5.8 ppm (m, 3H, vinyl H), ~0.8-1.6 ppm (m, alkyl H)
¹³C NMR ~40-60 ppm (N-C), ~114-142 ppm (C=C), ~14-40 ppm (alkyl C)
IR (cm⁻¹) ~3080 (C-H, vinyl), ~2960 (C-H, alkyl), ~1640 (C=C)
MS (m/z) Odd molecular ion, prominent fragments from α-cleavage.

These are theoretical predictions based on typical values for similar functional groups.

Steric and Electronic Effects of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound is a balance between the electronic effects of its substituents and the steric hindrance they create.

Electronic Effects: The alkyl groups (methyl and propyl) attached to the nitrogen atom are electron-donating. pharmaguideline.comquora.com This inductive effect increases the electron density on the nitrogen, making it a stronger base and a more potent nucleophile compared to less substituted amines. libretexts.orgpharmaguideline.com This enhanced nucleophilicity would favor reactions with a wide range of electrophiles.

Steric Effects: Conversely, the same alkyl groups that electronically activate the amine also create steric bulk around it. youtube.comacs.org The two propyl groups and the methyl group can physically impede the approach of reactants to the nitrogen's lone pair. pharmaguideline.comrsc.org This steric hindrance can significantly slow down or even prevent reactions, particularly with bulky electrophiles. osti.govacs.org

The outcome of a reaction is therefore dependent on the nature of the electrophile. Small, unhindered electrophiles are more likely to react readily, while larger, more sterically demanding electrophiles will react slowly or may favor alternative reaction pathways if available. This interplay between steric and electronic effects is crucial for determining both the reaction rate and the selectivity of chemical transformations involving this amine. For instance, in reactions where both the amine and the alkene can react, the steric hindrance around the nitrogen might lead to preferential reaction at the more accessible double bond.

Table 3: Predicted Influence of Steric and Electronic Effects on Reactivity

Reactant TypeDominant EffectPredicted Reactivity
Small Electrophile (e.g., H⁺)ElectronicHigh (strong base)
Bulky Electrophile (e.g., tri-tert-butyl borane)StericVery Low
Planar Electrophile (e.g., acyl chloride)MixedModerate, sensitive to conformation

This table provides a qualitative prediction based on fundamental principles of organic chemistry.

Emerging Research Directions and Future Perspectives for N Methyl 4 Propylhept 1 En 4 Amine Research

Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency and Selectivity

The synthesis of sterically hindered tertiary allylic amines, such as N-methyl-4-propylhept-1-en-4-amine, presents a significant challenge in chemical synthesis. nih.gov Traditional methods often lack the required selectivity, leading to mixtures of products. Modern research is focused on developing highly selective catalytic systems.

Recent breakthroughs include palladium(II)-catalyzed allylic C-H amination, which allows for the direct coupling of terminal olefins with secondary amines. nih.gov This method is notable for furnishing tertiary allylic amines with excellent regio- and stereoselectivity (>20:1). nih.gov Another advanced approach involves rhodium-catalyzed asymmetric substitution, which has been successfully used to create α-tertiary amines with tetrasubstituted carbon stereocenters. wayne.edu This technique utilizes a chiral diene-ligated rhodium catalyst to control the enantioselectivity of the amination process. wayne.edu

For this compound, these catalytic strategies could provide efficient and highly selective pathways, avoiding the production of unwanted isomers. The choice of catalyst and ligand would be crucial for controlling the reaction's outcome.

Table 1: Comparison of Modern Catalytic Systems for Tertiary Allylic Amine Synthesis

Catalyst SystemMetalTypical SubstratesKey AdvantagesSelectivity Profile
Palladium(II)/Bis(sulfoxide) PalladiumTerminal olefins, secondary aminesDirect C-H functionalization, broad substrate scope including pharmaceutically relevant cores. nih.govExcellent E/Z stereoselectivity and linear-to-branched regioselectivity (>20:1). nih.gov
Chiral Diene-Ligated Rhodium RhodiumRacemic tertiary allylic trichloroacetimidates, secondary aminesCreates highly sterically demanding α-tertiary amines with high enantiomeric excess. wayne.eduExcellent branched-to-linear selectivity (>99:1) and enantioselectivity (up to 99% ee). wayne.edu
Palladium/Phosphoramidite Ligand PalladiumVinyl cyclic carbonates, aromatic aminesHigh asymmetric induction, use of unactivated amine nucleophiles. acs.orgExcellent enantioselectivity (up to 97% ee). acs.org

Application of Advanced Spectroscopic Characterization Techniques for Deeper Insights

A thorough structural confirmation of this compound would rely on a combination of advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle.

Infrared (IR) Spectroscopy : As a tertiary amine, the IR spectrum of this compound would be characterized by the absence of the typical N-H stretching bands seen for primary and secondary amines in the 3300–3500 cm⁻¹ region. libretexts.orgopenstax.org Key absorptions would include those for C-H stretching and bending, and a characteristic C=C stretch for the alkene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The N-methyl group is highly distinctive and would appear as a sharp, three-proton singlet, typically in the 2.2–2.6 δ chemical shift range. libretexts.orgopenstax.org Protons on the carbons immediately adjacent to the nitrogen atom would be deshielded and absorb further downfield than typical alkane hydrogens. openstax.orglibretexts.org The vinyl protons of the heptene (B3026448) chain would appear in the characteristic alkene region of the spectrum.

¹³C NMR : Carbons bonded to the amine nitrogen are deshielded and absorb at a chemical shift approximately 20 ppm further downfield compared to their positions in a similar alkane. libretexts.org This would allow for the clear identification of the carbon atoms at the 4-position and the methyl group attached to the nitrogen.

Mass Spectrometry (MS) : The presence of a single nitrogen atom is readily confirmed by the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have a molecular ion peak with an odd mass-to-charge (m/z) ratio. whitman.eduntu.edu.sg The fragmentation pattern would be dominated by α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen), which is a characteristic fragmentation pathway for amines and helps in identifying the substitution pattern around the nitrogen atom. whitman.edulibretexts.org

Table 2: Predicted Spectroscopic Signatures for this compound

TechniquePredicted ObservationStructural Information Gained
IR Spectroscopy Absence of N-H stretch (3300-3500 cm⁻¹). libretexts.orgopenstax.org Presence of C=C and C-H stretches.Confirms tertiary amine functionality. Identifies alkene group.
¹H NMR Sharp singlet at ~2.2-2.6 δ (3H). libretexts.orgopenstax.org Signals for propyl and heptenyl protons.Confirms N-methyl group. Maps out the full proton environment.
¹³C NMR Deshielded signals for carbons adjacent to nitrogen. libretexts.orgIdentifies carbons directly bonded to the nitrogen atom.
Mass Spectrometry Odd m/z value for the molecular ion. whitman.eduntu.edu.sg Dominant fragments from α-cleavage. whitman.edulibretexts.orgConfirms presence of one nitrogen atom. Reveals structure of alkyl groups attached to nitrogen.

In-depth Computational Studies of Complex Reaction Mechanisms and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding complex reaction mechanisms that are difficult to probe experimentally. For the synthesis of this compound, DFT calculations could be used to model the entire catalytic cycle of a potential synthetic route, such as a rhodium-catalyzed amination. wayne.edu

Such studies allow researchers to:

Visualize Transition States : Calculate the energy and geometry of transition states to understand the kinetic barriers of a reaction.

Analyze Intermediates : Investigate the stability of key intermediates, such as the syn and anti π-allyl complexes that form during allylic substitution reactions. wayne.edu This can explain the origins of regio- and stereoselectivity.

Probe Reaction Pathways : Determine the most favorable reaction pathway by comparing the energy profiles of competing mechanisms. DFT studies have shown that for certain aminations, the interconversion between π-allyl intermediates can be faster than the nucleophilic attack, fulfilling the Curtin-Hammett conditions and dictating the final product ratio. wayne.edu

Elucidate Non-covalent Interactions : Identify and quantify crucial interactions, such as hydrogen bonding between a catalyst-bound substrate and an incoming amine nucleophile, which can significantly influence the reaction's selectivity. wayne.edu

Table 3: Application of Computational Methods in Amine Synthesis Research

Computational MethodResearch Question AddressedExample Insights from Literature
Density Functional Theory (DFT) What is the lowest energy pathway for the reaction?Calculation of reaction energy profiles to distinguish between competing mechanisms. wayne.edu
Transition State (TS) Analysis What determines the speed and selectivity of the reaction?Identification of rate-determining steps and analysis of interactions in the TS that control stereoselectivity. wayne.edu
Molecular Electron Density Theory (MEDT) How does electron density flow during bond formation?Analysis of electron localization function (ELF) to characterize the nature of reacting species and the mechanism of cycloaddition reactions involving amines.

Integration of Predictive Modeling with Experimental Design in Amine Chemistry

A major frontier in chemical research is the integration of predictive modeling, including machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models, with experimental design. This approach aims to accelerate the discovery and optimization of chemical processes by predicting the properties and reactivity of molecules before they are ever synthesized.

In the context of amine chemistry, researchers have successfully developed models to predict various properties:

Degradation Rates : QSPR models have been built to predict the oxidative degradation rate of amines used in CO2 capture processes, achieving high accuracy (R² values of 0.85). libretexts.org These models use calculated molecular descriptors to correlate the chemical structure of an amine with its stability. libretexts.org

Reaction Feasibility : Machine learning classifiers, using algorithms like extreme gradient boosting, have been developed to predict the likelihood of specific metabolic transformations, such as N-dealkylation, for amine pollutants with accuracies up to 86.2%. openstax.org

Material Performance : ML models have been used to map the relationships between an amine's chemical structure and the performance of resulting materials, such as polymer micelles for mRNA delivery. acs.org

For a target like this compound, predictive models could be developed to forecast its reactivity in various catalytic systems, its potential metabolic pathways, or its physical properties. By screening virtual libraries of related structures, these models can guide experimental efforts toward the most promising synthetic routes and applications, saving significant time and resources.

Table 4: Examples of Predictive Models in Amine Chemistry

Model TypePredicted PropertyInput Features (Descriptors)Reported Accuracy/Performance
QSPR / Multiple Linear Regression Oxidative degradation rate of amines for CO2 capture. libretexts.orgDipole moment, pKa value, topology and Jurs descriptors. libretexts.orgR² = 0.85
Machine Learning (XGBoost, Ensemble) Feasibility of N-dealkylation for amine pollutants. openstax.orgMolecular descriptors representing reactivity and structure (e.g., SlogP_VSA2). openstax.orgAccuracy = 86.2% (Ensemble model)
Machine Learning (SHAP analysis) mRNA delivery efficacy and cell viability for amine-based polymers. acs.orgAmine chemical structure, side-chain volume, hydrophilicity, pKa. acs.orgStrong correlation between amine-specific binding and performance metrics.

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-propylhept-1-en-4-amine, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : A common synthetic approach involves alkylation of a secondary amine precursor (e.g., 4-propylhept-1-en-4-amine) with methyl halides under basic conditions. Solvents like ethanol or acetonitrile are typically used, with bases such as potassium carbonate to facilitate deprotonation . Post-synthesis, purification via column chromatography or recrystallization is recommended. Key analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity of the methyl group and double bond position.
  • Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts .
  • UV-Vis Spectroscopy : To assess purity (e.g., λmax for conjugated systems) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as amines often exhibit volatility.
  • Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management services for neutralization .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
  • Isotopic Labeling : Use deuterated solvents to eliminate interference in proton NMR.
  • Collaborative Analysis : Consult databases like PubChem or NIST Chemistry WebBook for reference spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side reactions?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Temperature Control : Maintain temperatures below 60°C to prevent polymerization of the alkene moiety .
  • Catalyst Exploration : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for reaction pathway elucidation .
  • Docking Studies : If targeting biological systems, assess binding affinities with enzymes or receptors using AutoDock Vina .

Q. How can stability studies be designed to evaluate the degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C, 75% humidity) and monitor degradation via HPLC-MS .
  • pH-Dependent Kinetics : Prepare buffered solutions (pH 3–10) and quantify hydrolysis products over time.
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to standard storage conditions (-20°C) .

Data Contradiction Analysis

Q. How should discrepancies between experimental and theoretical IR spectra be addressed?

  • Methodological Answer :
  • Vibrational Mode Assignment : Use software like VEDA to correlate calculated vibrational frequencies with experimental peaks.
  • Conformational Sampling : Account for rotational isomers that may alter spectral profiles .
  • Experimental Repetition : Ensure consistency by repeating measurements under controlled humidity and temperature .

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